10-Hydroxycamptothecin

Catalog No.
S548590
CAS No.
19685-09-7
M.F
C20H16N2O5
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Hydroxycamptothecin

CAS Number

19685-09-7

Product Name

10-Hydroxycamptothecin

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1

InChI Key

HAWSQZCWOQZXHI-FQEVSTJZSA-N

SMILES

O=C1[C@](O)(CC)C2=C(CO1)C(N3CC4=CC5=CC(O)=CC=C5N=C4C3=C2)=O

Solubility

Soluble in DMSO, not in water

Synonyms

10HCPT; 10OHCPT; Hydroxycamptothecin; 10hydroxycamptothecine; 10Hydroxy camptothecin; Hydroxycamptothecine; HCPT; 10HCPT; (S)10Hydroxycamptothecin; Camptothecin hydroxy10hydroxycamptothecin.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O

Description

The exact mass of the compound 10-Hydroxycamptothecin is 364.10592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of pyranoindolizinoquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

10-Hydroxycamptothecin (10-HCPT) is an indole alkaloid naturally occurring in the bark of Camptotheca acuminata, a tree native to China []. Research has explored its potential as an anticancer agent due to its ability to target an enzyme critical for DNA replication, topoisomerase I [].

Inhibition of Topoisomerase I

10-HCPT functions by inhibiting topoisomerase I, an enzyme involved in unwinding DNA strands during cell division []. By stabilizing the cleaved DNA complex formed by topoisomerase I, 10-HCPT disrupts DNA replication and leads to cell death through apoptosis (programmed cell death) [, ]. This mechanism makes 10-HCPT a promising candidate for cancer treatment, as cancer cells rely heavily on rapid cell division.

Challenges and Derivatives

Despite its antitumor activity, 10-HCPT suffers from limitations that hinder its direct clinical use. These include poor water solubility, which makes it difficult to administer, and inherent toxicity [, ].

Researchers have addressed these limitations by developing semisynthetic derivatives of 10-HCPT. Notably, drugs like irinotecan and topotecan are clinically used and demonstrate improved water solubility and potency compared to 10-HCPT [, ]. These derivatives retain the core mechanism of topoisomerase I inhibition but offer advantages for therapeutic application.

10-Hydroxycamptothecin is a potent chemotherapeutic agent derived from the natural alkaloid camptothecin, which is extracted from the bark of the Chinese tree Camptotheca acuminata. This compound belongs to the class of organic compounds known as camptothecins, characterized by a complex pentacyclic structure that includes a pyrrolo[3,4-beta]-quinoline moiety and a conjugated pyridone moiety. The molecular formula of 10-hydroxycamptothecin is C20H16N2O5C_{20}H_{16}N_{2}O_{5} with an average molecular weight of approximately 364.36 g/mol .

10-HCPT acts by inhibiting the enzyme topoisomerase I, which plays a critical role in DNA replication. By stabilizing the DNA-topoisomerase I complex, it disrupts DNA synthesis and leads to cell death in cancer cells [].

Physical and Chemical Properties

  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling
  • Solubility: Poorly soluble in water, slightly soluble in some organic solvents []
  • Stability: Unstable in aqueous solutions, readily converts to the inactive carboxylate form []

10-Hydroxycamptothecin primarily acts as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. The mechanism involves the stabilization of the topoisomerase I-DNA complex, preventing DNA relaxation and leading to cell death during the S phase of the cell cycle. This action results in significant cytotoxicity against various cancer cell lines .

The biological activity of 10-hydroxycamptothecin has been extensively studied, revealing its high potency against a range of cancers, including breast, lung, and colon cancers. Its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through DNA damage . Additionally, ongoing clinical trials are investigating its efficacy in myelodysplastic syndromes and other hematological malignancies .

The synthesis of 10-hydroxycamptothecin can be achieved through several methods:

  • Direct Conversion from Camptothecin: A notable method involves the regio-selective hydroxylation of camptothecin at the 10-position using various reagents .
  • Total Synthesis: Researchers have developed synthetic pathways that utilize commercially available starting materials to produce 10-hydroxycamptothecin efficiently .
  • Enzymatic Synthesis: Some studies focus on enzymatic approaches that mimic natural biosynthetic pathways to yield 10-hydroxycamptothecin from simpler precursors .

10-Hydroxycamptothecin is primarily explored for its applications in cancer therapy due to its potent inhibitory effects on topoisomerase I. It is being investigated in clinical settings for treating various malignancies and may serve as a lead compound for developing new anticancer agents. Furthermore, its derivatives are also being studied for enhanced efficacy and reduced toxicity .

Interaction studies have identified potential drug-drug interactions with 10-hydroxycamptothecin that may increase the risk of methemoglobinemia when combined with certain medications such as ambroxol, articaine, and benzocaine . Understanding these interactions is crucial for optimizing therapeutic regimens and ensuring patient safety.

Several compounds share structural similarities with 10-hydroxycamptothecin, including:

  • Camptothecin: The parent compound from which 10-hydroxycamptothecin is derived; it also inhibits topoisomerase I but has different pharmacokinetic properties and toxicity profiles.
  • SN-38 (7-Ethyl-10-hydroxycamptothecin): The active metabolite of irinotecan; it exhibits similar mechanisms but has improved solubility and bioavailability.
  • Topotecan: A semi-synthetic derivative of camptothecin used in clinical settings; it has a different side effect profile compared to 10-hydroxycamptothecin.

Comparison Table

CompoundMechanism of ActionClinical UseUnique Features
10-HydroxycamptothecinTopoisomerase I inhibitorInvestigational in cancer therapyHigh cytotoxicity
CamptothecinTopoisomerase I inhibitorLimited clinical useHigher toxicity
SN-38Topoisomerase I inhibitorUsed in colorectal cancerActive metabolite with better solubility
TopotecanTopoisomerase I inhibitorOvarian and lung cancerDifferent side effects

The uniqueness of 10-hydroxycamptothecin lies in its potent activity against various cancer types while maintaining a favorable pharmacological profile compared to its analogs. Its ongoing research may lead to significant advancements in cancer treatment strategies.

Purity

>97% (or refer to the Certificate of Analysis)

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

364.10592162 g/mol

Monoisotopic Mass

364.10592162 g/mol

Heavy Atom Count

27

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9Z01632KRV

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (50%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H340 (50%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (50%): May cause cancer [Danger Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

19685-09-7

Wikipedia

10-hydroxycamptothecin

Dates

Modify: 2023-08-15
1: Liu M, Chen D, Wang C, Chen X, Wen Z, Cao Y, He H. Intracellular target delivery of 10-hydroxycamptothecin with solid lipid nanoparticles against multidrug resistance. J Drug Target. 2015 Mar 13:1-6. [Epub ahead of print] PubMed PMID: 25766079.
2: Bian Z, Yu Y, Quan C, Guan R, Jin Y, Wu J, Xu L, Chen F, Bai J, Sun W, Fu S. RPL13A as a reference gene for normalizing mRNA transcription of ovarian cancer cells with paclitaxel and 10-hydroxycamptothecin treatments. Mol Med Rep. 2015 Apr;11(4):3188-94. doi: 10.3892/mmr.2014.3108. Epub 2014 Dec 17. PubMed PMID: 25523336.
3: Tan H, Wang G, Li J, Meng G, Liu Z, Dong M, Li Y, Ju D, Zhang Q. Synthesis of novel 10-hydroxycamptothecin derivatives utilizing topotecan hydrochloride as ortho-quinonemethide precursor. Bioorg Med Chem. 2015 Jan 1;23(1):118-25. doi: 10.1016/j.bmc.2014.11.020. Epub 2014 Nov 20. PubMed PMID: 25481395.
4: Zhou M, Liu M, He X, Yu H, Wu D, Yao Y, Fan S, Zhang P, Shi W, Zhong B. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs. Molecules. 2014 Nov 27;19(12):19718-31. doi: 10.3390/molecules191219718. PubMed PMID: 25438082.
5: Xu P, Chen DS, Xi J, Yao ZJ. Short Protecting Group-free Syntheses of Camptothecin and 10-Hydroxycamptothecin Using Cascade Methodologies. Chem Asian J. 2014 Nov 27. doi: 10.1002/asia.201403190. [Epub ahead of print] PubMed PMID: 25431030.
6: Lü Y, Yang LF, Dong N. [Studies on the effects of cucurbit (n = 7) uril on the physicohemical properties and anticancer activity of 10-hydroxycamptothecin]. Guang Pu Xue Yu Guang Pu Fen Xi. 2014 Jun;34(6):1610-4. Chinese. PubMed PMID: 25358173.
7: Yang FY, Zhang WP, Wang XY, Yang WC, Dang HW. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles]. Yao Xue Xue Bao. 2014 Jul;49(7):1029-33. Chinese. PubMed PMID: 25233635.
8: Sepehri N, Rouhani H, Ghanbarpour AR, Gharghabi M, Tavassolian F, Amini M, Ostad SN, Ghahremani MH, Dinarvand R. Human serum albumin conjugates of 7-ethyl-10-hydroxycamptothecin (SN38) for cancer treatment. Biomed Res Int. 2014;2014:963507. doi: 10.1155/2014/963507. Epub 2014 May 7. PubMed PMID: 24895635; PubMed Central PMCID: PMC4033423.
9: Liu Y, Shao C, Fan B, Li S, Wang Y, Zheng J. A Simple HPLC Method with Fluorescence Detection for Simultaneous Determination of 10-methoxycamptothecin and its Metabolite 10-hydroxycamptothecin in Rat Liver Tissue. Drug Res (Stuttg). 2015 Mar;65(3):147-52. doi: 10.1055/s-0034-1374635. Epub 2014 Apr 29. PubMed PMID: 24782285.
10: Liu J, Liu J, Chu L, Zhang Y, Xu H, Kong D, Yang Z, Yang C, Ding D. Self-assembling peptide of D-amino acids boosts selectivity and antitumor efficacy of 10-hydroxycamptothecin. ACS Appl Mater Interfaces. 2014 Apr 23;6(8):5558-65. doi: 10.1021/am406007g. Epub 2014 Apr 2. PubMed PMID: 24660962.

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